2-[(Piperidin-4-yl)amino]acetamide
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Overview
Description
2-[(Piperidin-4-yl)amino]acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of 2-[(Piperidin-4-yl)amino]acetamide typically involves the reaction of piperidine derivatives with acetamide. One common method includes the use of piperidine and acetamide under specific reaction conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
2-[(Piperidin-4-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Piperidin-4-yl)amino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)amino]acetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it stabilizes endogenous epoxyeicosatrienoic acids, which are anti-inflammatory mediators . This interaction helps reduce inflammation and pain by preventing the breakdown of these mediators.
Comparison with Similar Compounds
2-[(Piperidin-4-yl)amino]acetamide can be compared with other piperidine derivatives such as:
2-(Piperidin-4-yl)acetamides: These compounds also inhibit soluble epoxide hydrolase but may have different substituents affecting their potency and stability.
Piperidinones: These compounds have a similar piperidine ring but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(piperidin-4-ylamino)acetamide |
InChI |
InChI=1S/C7H15N3O/c8-7(11)5-10-6-1-3-9-4-2-6/h6,9-10H,1-5H2,(H2,8,11) |
InChI Key |
HZARBCHFXQFYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCC(=O)N |
Origin of Product |
United States |
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